molecular formula C9H23NO3Si B14150224 N-Propyl-3-(trimethoxysilyl)propan-1-amine CAS No. 89142-68-7

N-Propyl-3-(trimethoxysilyl)propan-1-amine

Cat. No.: B14150224
CAS No.: 89142-68-7
M. Wt: 221.37 g/mol
InChI Key: ONBPFUKUSJUPES-UHFFFAOYSA-N
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Description

N-Propyl-3-(trimethoxysilyl)propan-1-amine is an organosilane compound with the molecular formula C₆H₁₇NO₃Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is characterized by its ability to form strong bonds with both organic polymers and inorganic surfaces, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or a primary amine under controlled conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Amination: The amine group can participate in reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases, often under mild conditions.

    Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane bonds, leading to polymeric structures.

    Amination: Results in substituted amines

Scientific Research Applications

N-Propyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.

    Biology: Employed in the modification of surfaces for biomolecule immobilization, aiding in biosensor development.

    Medicine: Utilized in drug delivery systems to improve the compatibility and stability of therapeutic agents.

    Industry: Applied in coatings, adhesives, and sealants to improve durability and performance

Mechanism of Action

The mechanism of action of N-Propyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine group can interact with organic polymers, enhancing adhesion and compatibility .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propylamine
  • 3-(Triethoxysilyl)propylamine
  • Bis[3-(trimethoxysilyl)propyl]amine

Uniqueness

N-Propyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a propyl chain and a trimethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in diverse applications .

Properties

CAS No.

89142-68-7

Molecular Formula

C9H23NO3Si

Molecular Weight

221.37 g/mol

IUPAC Name

N-propyl-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C9H23NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h10H,5-9H2,1-4H3

InChI Key

ONBPFUKUSJUPES-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC[Si](OC)(OC)OC

Origin of Product

United States

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